Trelagliptin-13C-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

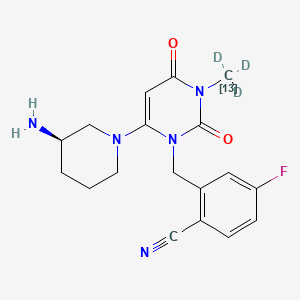

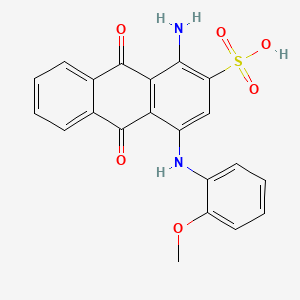

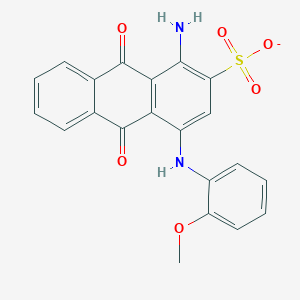

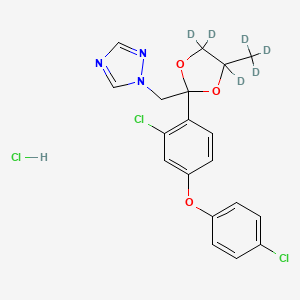

Trelagliptin-13C-d3 (also known as SYR-472-13C-d3) is a stable isotope-labeled derivative of Trelagliptin. Trelagliptin itself is a potent, orally active DPP-4 (dipeptidyl peptidase-4) inhibitor with an IC50 of 4 nM. It is primarily used for the treatment of type 2 diabetes mellitus (T2DM) .

Métodos De Preparación

Synthetic Routes:: The synthetic route for Trelagliptin-13C-d3 involves introducing deuterium (^2H) and carbon-13 (^13C) isotopes into the Trelagliptin molecule. Specific details regarding the synthetic steps and reagents used are proprietary and may vary depending on the manufacturer.

Industrial Production:: this compound is produced on a larger scale for research purposes. The industrial production methods likely follow similar principles to the synthetic routes but are optimized for efficiency and yield.

Análisis De Reacciones Químicas

Reaction Types:: Trelagliptin-13C-d3 can undergo various chemical reactions, including:

Oxidation: Oxidative processes that modify functional groups.

Reduction: Reduction reactions to alter specific moieties.

Substitution: Substitution reactions involving exchange of atoms or groups.

Other Transformations: Additional reactions relevant to its synthesis and metabolism.

Deuterating Agents: Used to introduce deuterium isotopes.

13C-Labeled Precursors: Incorporating ^13C into the molecule.

Catalysts: Facilitating specific transformations.

Solvents: Providing suitable reaction media.

Major Products:: The major products formed during these reactions include this compound itself and any intermediates generated during the labeling process.

Aplicaciones Científicas De Investigación

Trelagliptin-13C-d3 finds applications in various scientific fields:

Medicine: Studying its pharmacokinetics, metabolism, and safety profiles.

Biology: Investigating DPP-4 inhibition and related pathways.

Chemistry: As a tracer for drug metabolism studies.

Industry: Quality control and stability studies.

Mecanismo De Acción

Trelagliptin-13C-d3, like its non-labeled counterpart, inhibits DPP-4. DPP-4 is an enzyme that degrades incretin hormones, leading to increased insulin secretion and improved glycemic control. The exact molecular targets and pathways involved are still an active area of research.

Comparación Con Compuestos Similares

Trelagliptin-13C-d3’s uniqueness lies in its stable isotope labeling. Similar compounds include other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Linagliptin, but none are specifically deuterated and ^13C-labeled like this compound.

Propiedades

Fórmula molecular |

C18H20FN5O2 |

|---|---|

Peso molecular |

361.39 g/mol |

Nombre IUPAC |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1/i1+1D3 |

Clave InChI |

IWYJYHUNXVAVAA-GKOPAMJVSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |

SMILES canónico |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)

![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)

![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)